![molecular formula C25H24N4O4 B2518039 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 931707-76-5](/img/no-structure.png)
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound has shown promise in cancer research. Specifically, a derivative of this compound was synthesized and tested for its anticancer activity. The study revealed that one of the compounds exhibited significant cancer cell growth inhibition against eight different cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Antitumor Activities
Further exploring its potential in oncology, a related compound was synthesized and showed selective antitumor activities. It was demonstrated that the compound has specific anti-tumor activities, suggesting its potential use in the development of antitumor drugs (Jing, 2011).
Ligand for Translocator Protein Imaging
In the field of neurology and imaging, a series of compounds including a derivative of this chemical structure has been reported as selective ligands for the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegeneration. Specifically, a compound was designed for in vivo imaging using positron emission tomography (PET), highlighting its utility in medical imaging and neuroscience (Dollé et al., 2008).
HIV-1 Protease Inhibition
Addressing infectious diseases, a compound incorporating the core structure demonstrated remarkable enzyme inhibitory and antiviral activity against HIV-1. It was particularly noted for its appreciable antiviral activity against drug-resistant HIV-1 variants, making it a valuable candidate for further study in antiviral drug development (Zhu et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide. Finally, the compound is reacted with 2-phenylethylamine to form the desired product, 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "2-phenylethylamine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in the presence of a base to form 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide.", "Step 3: Reaction of 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide with 2-phenylethylamine in the presence of a base to form 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide." ] } | |
CAS-Nummer |
931707-76-5 |
Molekularformel |
C25H24N4O4 |
Molekulargewicht |
444.491 |
IUPAC-Name |
2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-33-21-12-6-5-10-19(21)16-29-24(31)20-11-7-14-27-23(20)28(25(29)32)17-22(30)26-15-13-18-8-3-2-4-9-18/h2-12,14H,13,15-17H2,1H3,(H,26,30) |
InChI-Schlüssel |
VQKMIQRPKNKOEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




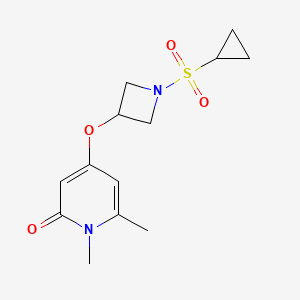
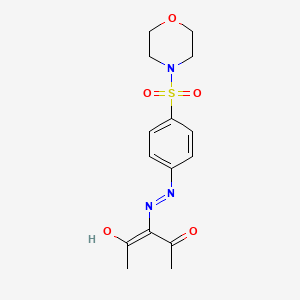
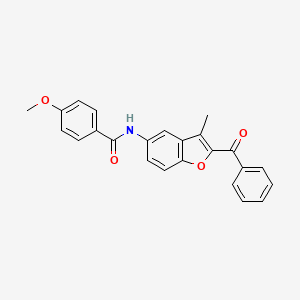
![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)
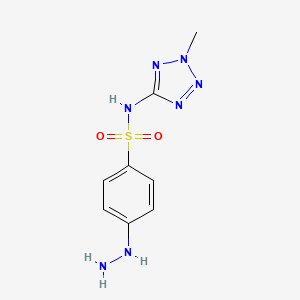
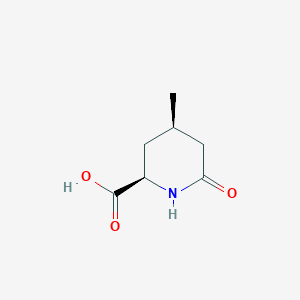
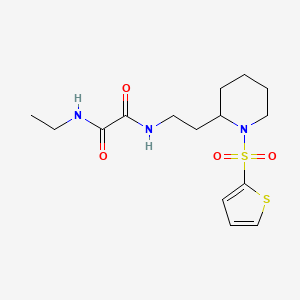
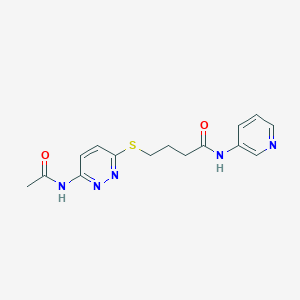

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)
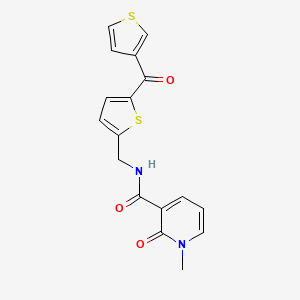
![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)
![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)